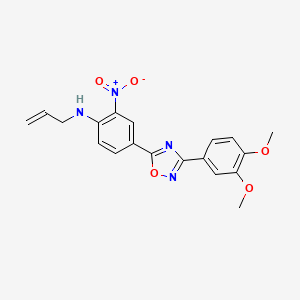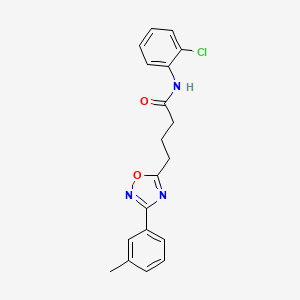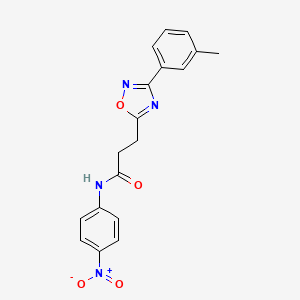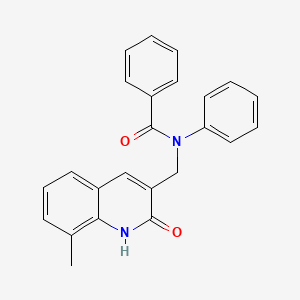
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, also known as HMN-214, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound is a member of the isonicotinamide family, which has been extensively investigated for their pharmacological properties. HMN-214 has shown promise as an anti-cancer agent, and several studies have been conducted to explore its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide is not fully understood, but several studies have shed light on its potential targets and pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including cyclin-dependent kinases and topoisomerases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been shown to have several biochemical and physiological effects in cancer cells. It has been found to induce DNA damage and inhibit DNA repair, which is thought to contribute to its anti-cancer properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has also been shown to inhibit the activity of several signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to modulate the expression of several genes that are involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide in lab experiments. Its synthesis can be complex and time-consuming, which may limit its availability for research purposes. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. One area of focus is the optimization of its synthesis and formulation, which could improve its availability and efficacy as a cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. This could help to identify patients who are most likely to benefit from treatment with N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. Additionally, there is ongoing research on the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide with other anti-cancer agents, which could enhance its efficacy and reduce the risk of drug resistance. Finally, there is a need for further studies to elucidate the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, which could provide insights into its potential targets and pathways for cancer therapy.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and sodium borohydride to produce the intermediate 2-hydroxy-6-methylmethylaminomethylquinoline. This intermediate is then reacted with isonicotinic acid to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been optimized and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been extensively studied for its potential anti-cancer properties. Several in vitro and in vivo studies have demonstrated that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide is effective in inhibiting the growth and proliferation of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-4-3-5-21(13-16)27(24(29)18-8-10-25-11-9-18)15-20-14-19-12-17(2)6-7-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDLZCSOTXADKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)
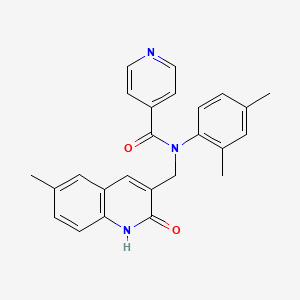
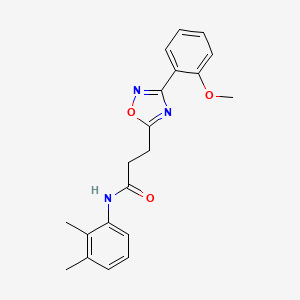

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)
